molecular formula C14H19N3O B2367985 5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine CAS No. 1856049-32-5

5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine

Cat. No.: B2367985
CAS No.: 1856049-32-5
M. Wt: 245.326
InChI Key: GCNUYVPWZZLYMF-UHFFFAOYSA-N
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Description

5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with an ethyl group and an amine group, as well as a phenoxy methyl group with dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylphenol with formaldehyde to form 2,4-dimethylphenoxy methanol. This intermediate is then reacted with 1-ethyl-1H-pyrazol-3-amine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
  • 5-[(2,4-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one

Uniqueness

5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a phenoxy methyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-1-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-4-17-12(8-14(15)16-17)9-18-13-6-5-10(2)7-11(13)3/h5-8H,4,9H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNUYVPWZZLYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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